N-(4-ethylphenyl)-3-methyl-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
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Description
Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic azole chain with two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, and thus show versatile biological activities . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Synthesis Analysis
Triazoles can be synthesized via aromatic nucleophilic substitution . This involves the reaction of a precursor compound with different amines and triazole-2-thiol .Molecular Structure Analysis
Triazoles have a molecular formula of C2H3N3 and contain a nitrogenous heterocyclic moiety . They are part of a larger class of compounds known as azoles, which are characterized by a five-membered ring structure containing at least two nitrogen atoms .Chemical Reactions Analysis
Triazoles can undergo a variety of chemical reactions due to their versatile structure. For example, they can participate in aromatic nucleophilic substitution reactions .Mechanism of Action
Target of Action
The primary targets of N-(4-ethylphenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide are currently unknown. This compound belongs to the [1,2,4]triazolo[4,3-a]quinoxaline class of compounds , which have been studied for their potential antiviral and antimicrobial activities . .
Mode of Action
Other [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been shown to interact with various targets, leading to changes in cellular processes .
Result of Action
Related [1,2,4]triazolo[4,3-a]quinoxaline compounds have demonstrated antiviral and antimicrobial activities .
Future Directions
Given the wide range of biological activities exhibited by triazoles, there is significant interest in developing new triazole-based compounds for various applications, including as potential antiviral and antimicrobial agents . The development of alternative treatments that act via a unique mechanism of action relative to currently used drugs is particularly important in the face of increasing drug resistance .
Properties
IUPAC Name |
N-(4-ethylphenyl)-3-methyl-N-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c1-4-19-11-13-21(14-12-19)27(16-20-9-7-17(2)8-10-20)30(28,29)22-6-5-15-26-18(3)24-25-23(22)26/h5-15H,4,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBIIWYWUVNBKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC2=CC=C(C=C2)C)S(=O)(=O)C3=CC=CN4C3=NN=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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